molecular formula C23H30N4O4S2 B2915053 6-ethyl-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide CAS No. 449767-81-1

6-ethyl-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide

Cat. No.: B2915053
CAS No.: 449767-81-1
M. Wt: 490.64
InChI Key: MFFBXWMPUZIICF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a thieno[2,3-c]pyridine derivative featuring a 6-ethyl group, a 3-carboxamide moiety, and a sulfonamide-linked benzamido substituent at position 2.

Properties

IUPAC Name

6-ethyl-2-[[4-(4-methylpiperidin-1-yl)sulfonylbenzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O4S2/c1-3-26-11-10-18-19(14-26)32-23(20(18)21(24)28)25-22(29)16-4-6-17(7-5-16)33(30,31)27-12-8-15(2)9-13-27/h4-7,15H,3,8-14H2,1-2H3,(H2,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFFBXWMPUZIICF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide involves multiple steps, typically starting with the preparation of the thieno[2,3-c]pyridine coreThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated synthesis equipment can help achieve this. Additionally, purification methods such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

6-ethyl-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

6-ethyl-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with proteins and enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 6-ethyl-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

Thieno[2,3-c]pyridine derivatives are compared below based on substituents, synthetic routes, and physicochemical properties.

Compound Name / ID Molecular Formula Substituents Key Features Source/Reference
6-ethyl-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide C27H31N5O4S2 4-Methylpiperidinyl-sulfonyl benzamido, 6-ethyl, 3-carboxamide Potential kinase inhibitor; enhanced solubility due to sulfonamide linkage Hypothesized from
F1302-0253 () C25H28N4O4S2 Ethyl(phenyl)sulfamoyl benzamido, 6-ethyl, 3-carboxamide Lower molecular weight (512.64 g/mol); phenyl substituent may reduce polarity Life Chemicals
5-(6-(4-Fluoropiperidin-1-yl)pyridin-3-yl)-N-methylthieno[3,2-b]pyridine-2-carboxamide () C20H20FN5OS 4-Fluoropiperidinyl-pyridinyl, N-methylcarboxamide Fluorine enhances metabolic stability; thieno[3,2-b]pyridine core Synthesis route
Compound 7h () C36H31N7O5S2 4-Methylpiperazino, dual cyano/ethoxy groups, phenyl substituents High nitrogen content (13.43%); potential dual-targeting capability Analytical data

Functional Implications

  • Target Selectivity: Piperidine/piperazine derivatives (e.g., compound 7h in ) often exhibit enhanced binding to amine receptors or enzymes. The 4-methylpiperidinyl group in the main compound may confer similar advantages over non-cyclic sulfonamides .

Biological Activity

The compound 6-ethyl-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide is a novel synthetic molecule that has attracted attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure includes a thieno[2,3-c]pyridine core with various substituents that may influence its biological activity. The presence of the 4-methylpiperidin-1-yl sulfonyl group is particularly noteworthy as it may enhance solubility and bioavailability.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC19H25N3O3S
Molecular Weight373.49 g/mol
CAS NumberNot available

The biological activity of this compound is hypothesized to involve interaction with specific molecular targets within cells. Studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in disease pathways. The sulfonamide group could facilitate binding to target proteins through hydrogen bonding and hydrophobic interactions.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

  • Antitumor Activity : Preliminary studies have shown that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of thieno[2,3-c]pyridine have been reported to inhibit tumor growth by inducing apoptosis in cancer cells .
  • Antimicrobial Properties : Some analogs of this compound have demonstrated antimicrobial activity against both bacterial and fungal strains. A related study showed that piperidine derivatives possess potent antibacterial effects against pathogens like Staphylococcus aureus and Escherichia coli .
  • Anti-inflammatory Effects : Compounds containing the piperidine moiety have been investigated for their anti-inflammatory properties. Research indicates they may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines .

Case Studies

Several studies highlight the biological activity of compounds structurally related to This compound :

  • Study on Antitumor Activity : A recent investigation into a series of thieno[2,3-c]pyridine derivatives revealed that certain modifications significantly improved their potency against human cancer cell lines such as Mia PaCa-2 and PANC-1 .
  • Antimicrobial Evaluation : In vitro tests demonstrated that related compounds exhibited MIC values below 15 µg/mL against common bacterial strains, suggesting high efficacy as potential antimicrobial agents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.